molecular formula C10H13N3 B1271012 1H-Benzimidazole-2-propanamine CAS No. 42784-26-9

1H-Benzimidazole-2-propanamine

Cat. No.: B1271012
CAS No.: 42784-26-9
M. Wt: 175.23 g/mol
InChI Key: FQJGVSXDQPGNMO-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-propanamine is a heterocyclic aromatic compound that features a benzimidazole ring fused with a propanamine group. This compound is of significant interest due to its diverse biological and pharmacological properties. Benzimidazole derivatives are known for their stability, bioavailability, and wide range of biological activities, making them valuable in various scientific and industrial applications .

Scientific Research Applications

1H-Benzimidazole-2-propanamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1H-Benzimidazole-2-propanamine, also known as 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine, has been found to exhibit antiparasitic and antioxidant activities . The primary targets of this compound are the parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are known to induce oxidative stress in the infected host .

Mode of Action

The mode of action of this compound involves its interaction with the parasites. It has been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin . The compound has been shown to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . Biochemical studies support the idea of an anti-microtubule mode of action of benzimidazole compounds .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress induced by the parasites. The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .

Result of Action

The result of the compound’s action is the eradication of the parasitic larvae, leading to the alleviation of the parasitic infection . Additionally, it exhibits antioxidant activity, which can help mitigate the oxidative stress induced by the parasites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro at a temperature of 37°C . .

Future Directions

Benzimidazole and its derivatives have shown promise in the field of cancer therapeutics . They have been used in the development of new classes of anticancer drugs . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-propanamine can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The propanamine group can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-2-propanamine is unique due to its specific structural features, which confer distinct biological activities. Its propanamine group allows for unique interactions with biological targets, differentiating it from other benzimidazole derivatives .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJGVSXDQPGNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364861
Record name 1H-Benzimidazole-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42784-26-9
Record name 1H-Benzimidazole-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Benzimidazole (2.4 g, 20 mmol) in dry THF (40 ml) was treated at room temperature with 60% NaH in oil (0.96 g). After hydrogen evolution ceased, 3-bromopropylphthalimide (5.36 g, 20 mmol) was added and the mixture heated at 80° C. overnight. The reaction was cooled, diluted with dichloromethane and water and then extracted twice with 5% aqueous potassium carbonate solution. The organic layer was dried over sodium sulfate and concentrated in vacuo to give a beige solid, 4.1 g. The solid was dissolved in methanol (60 ml) and treated with anhydrous hydrazine (4.0 ml), followed by refluxing for 4 hours. The mixture was then cooled to 4° C. for several hours, then filtered. The filtrate was concentrated in vacuo. The residue was partitioned between dichloromethane and 2.5 M aqueous sodium hydroxide. The organic layer was washed with saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo to give 3-benzimidazolylpropyl amine as a pale pink oil, 1.1 g. This amine (1.03 g, 6 mmol) was reacted with benzotriazole carboxamidinium 4-methylbenzenesulfonate (2.0 g, 6 mmol) and DIEA (1.39 ml) in acetonitrile (8 ml) overnight at room temperature to give amino(3-benzimidazolylpropyl)carboxamidinium 4-methylbenzenesulfonate which was obtained as a beige solid after repeated trituration with ether. The guanidine (100 mg) was reacted ) (65 hours, 105° C.) with 100 mg of resin in accordance with the method described in Example 10 (i.e., Resin Method C) to give the title compound.
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
40 mL
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solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
0.96 g
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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5.36 g
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reactant
Reaction Step Four
Quantity
4 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 2-pyrrolidone (42.5 g; 0.5 mole) and o-phenylenediamine (54 g; 0.5 mole) was heated with p-toluenesulfonic acid (4.3 g) at 195°-207° for 6 hrs. while removing water (8.5 g) by distillation. A virtually quantitative yield of 2-(3-aminopropyl)benzimidazole was obtained.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

162 g (1.5 mols) of o-phenylene diamine, 85 g (1 mol) of pyrrolidone and 8 g of p-toluene sulphonic acid are melted, while stirring, in a nitrogen atmosphere and the water which is gradually eliminated is distilled off over a period of 5 hours at a sump temperature of 150° to 250°C. The reaction mixture is then subjected to fractional distillation under reduced pressure. 150 g (85.5 % of the theoretical) of 2-(3'-aminopropyl)-benzimidazole are obtained at a pressure of 0.1 Torr and a boiling temperature of 190° to 196°C in the form of a brownish-yellow crystalline mass melting at 118°C.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

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